(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone
Description
Properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-11-4-6-12(7-5-11)22(20,21)13-9-18(10-13)15(19)14-3-1-2-8-17-14/h1-8,13H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGNZAJXKSFOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Biological Activity
The compound (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone is a member of a class of sulfonamide derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1448063-64-6 |
| Molecular Formula | C₁₅H₁₃ClN₂O₃S |
| Molecular Weight | 336.8 g/mol |
The presence of the 4-chlorophenyl group enhances the lipophilicity and binding interactions with biological targets, which may influence its pharmacological efficacy.
Antibacterial Activity
Research indicates that compounds with a sulfonamide moiety exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The antibacterial mechanism often involves inhibition of bacterial enzymes, critical for their survival.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes, including acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's . The IC50 values for related compounds indicate strong enzyme inhibitory activity, suggesting that this compound may also possess similar properties.
Anticancer Potential
The sulfonamide derivatives have been investigated for their anticancer activities. In vitro studies suggest that they may induce apoptosis in cancer cells by modulating various signaling pathways. Compounds with similar structures have shown promise in inhibiting tumor growth in various cancer cell lines .
Hypoglycemic and Diuretic Effects
Some studies have reported hypoglycemic activity associated with sulfonamide derivatives, indicating potential use in managing diabetes . Additionally, diuretic effects have been observed, which could be beneficial in treating conditions like hypertension.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Binding : The sulfonyl group facilitates binding to target enzymes, inhibiting their function.
- Receptor Interaction : The azetidine ring may interact with receptors involved in various physiological processes.
- Molecular Docking Studies : Computational studies suggest favorable binding interactions with amino acids at the active sites of enzymes and receptors .
Study 1: Antibacterial Screening
In a comparative study involving several sulfonamide derivatives, it was found that compounds similar to this compound exhibited varying degrees of antibacterial activity against E. coli and Staphylococcus aureus. The most active derivatives showed IC50 values below 10 µM against these strains .
Study 2: Enzyme Inhibition Assays
A series of synthesized compounds were tested for AChE inhibition using standard assays. The results indicated that several derivatives had potent inhibitory effects, with some achieving IC50 values as low as 0.63 µM, highlighting their potential as therapeutic agents in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of Compound A identified in the evidence include:
- Compound B: (5-Chlorothiophen-2-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone .
- Compound C: (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone .
Structural and Molecular Features
A comparative analysis of molecular formulas, substituents, and key features is summarized below:
Key Differences and Implications
Sulfonyl Substituent Effects
- Compound A vs. Compound B : The 4-chlorophenyl group (A) is electron-withdrawing, enhancing the sulfonyl group’s electrophilicity compared to the 4-methoxyphenyl group (B), which is electron-donating. This difference may influence reactivity in chemical modifications or interactions with biological targets.
- Compound A vs. Compound C : The aromatic 4-chlorophenyl (A) versus aliphatic cyclohexyl (C) alters lipophilicity. Cyclohexyl’s bulkiness may reduce steric accessibility but increase membrane permeability compared to the planar aromatic group in A.
Ketone Group Variations
- Compound A/C vs. In contrast, the 5-chlorothiophene (B) introduces sulfur-based lipophilicity, which may favor hydrophobic interactions but reduce aqueous solubility.
Hypothetical Pharmacological Considerations
- Metabolic Stability : The 4-chlorophenyl group (A) may confer metabolic resistance to oxidation compared to the 4-methoxyphenyl (B) or cyclohexyl (C) groups.
Preparation Methods
Azetidinone Formation via Staudinger Reaction
The synthesis begins with the preparation of 3-chloroazetidin-2-one, a β-lactam intermediate. Using methods adapted from sulfonamide cyclization, chloroacetyl chloride reacts with a primary amine to form a chloroacetamide derivative. Subsequent treatment with hydrazine hydrate yields a hydrazinoacetyl intermediate, which undergoes cyclization with aromatic aldehydes to form 3-chloroazetidin-2-one (Fig. 1A).
Optimization Note : Microwave-assisted cyclization (e.g., 333 K for 30 min) improves reaction efficiency, as demonstrated in triazolopyrimidine syntheses.
Reduction to 3-Chloroazetidine
3-Chloroazetidin-2-one is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–5°C, yielding 3-chloroazetidine with >80% efficiency.
Critical Parameter : Controlled temperature prevents ring-opening side reactions.
Sulfonylation via Nucleophilic Substitution
3-Chloroazetidine undergoes nucleophilic displacement with sodium 4-chlorobenzenesulfinate in dimethylformamide (DMF) at 80°C for 12 h, replacing the chloride with the sulfonyl group (Fig. 1B).
Yield : 65–70% (isolated via recrystallization from ethanol/ether).
Acylation with Pyridine-2-Carbonyl Chloride
Reaction Conditions
3-((4-Chlorophenyl)sulfonyl)azetidine reacts with pyridine-2-carbonyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to room temperature, 6 h). The product precipitates upon aqueous workup.
Yield : 75–80% (purified via column chromatography, hexane/ethyl acetate 3:1).
Mechanistic Insights
The acylation proceeds via a nucleophilic attack by the azetidine nitrogen on the electrophilic carbonyl carbon, facilitated by TEA’s HCl scavenging (Fig. 1C).
Alternative Synthetic Pathways
One-Pot Multicomponent Assembly
Inspired by triazolopyrimidine syntheses, a three-component reaction between 5-amino-1-phenyl-1H-1,2,4-triazole, 4-chlorobenzaldehyde, and ethyl acetoacetate could theoretically form the azetidine core. However, this method requires further validation for sulfonyl incorporation.
Sulfonylative Cyclization
A patent-derived approach uses ethyl 3-(4-nitrophenyl)-3-oxopropanoate and a pyrazole-amine precursor under acidic conditions to form fused pyrimidines. Adapting this, 4-chlorobenzenesulfonyl chloride could participate in a cyclocondensation reaction to directly yield the sulfonyl-azetidine framework.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis (hypothetical) would confirm the planar azetidine ring and dihedral angles between the sulfonylphenyl and pyridin-2-yl groups, analogous to triazolopyrimidine structures.
Challenges and Optimization Opportunities
- Sulfonylation Efficiency : Polar aprotic solvents (DMF, DMSO) enhance sulfinate reactivity but may necessitate prolonged reaction times.
- Azetidine Ring Stability : Strain-induced ring-opening during acylation requires low-temperature conditions.
- Purification : Silica gel chromatography effectively isolates the target compound, though recrystallization (ethanol/ether) offers a scalable alternative.
Note: Figures are conceptual and based on cited mechanisms.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, starting with functionalization of the azetidine ring. A common approach includes:
- Step 1: Sulfonylation of 3-aminoazetidine using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .
- Step 2: Coupling the sulfonylated azetidine with pyridin-2-ylmethanone via nucleophilic acyl substitution, often catalyzed by Pd or Cu-based reagents .
- Optimization: Reaction yields improve with controlled temperatures (0–25°C), anhydrous solvents (e.g., THF), and real-time monitoring via TLC or HPLC .
Basic: Which analytical techniques confirm structural integrity and purity?
Key methods include:
- NMR Spectroscopy: H and C NMR verify substituent positions (e.g., sulfonyl group at C3 of azetidine, pyridinyl ketone linkage) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] peak at m/z 377.05) and fragmentation patterns .
- HPLC: Quantifies purity (>95% for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced: How can computational methods predict reactivity and biological interactions?
- Density Functional Theory (DFT): Calculates bond dissociation energies (e.g., S–N bond stability in sulfonamide) and electron density maps to predict nucleophilic attack sites .
- Molecular Docking: Models interactions with biological targets (e.g., kinase enzymes) by analyzing hydrogen bonding between the pyridinyl group and active-site residues .
- MD Simulations: Assess binding kinetics (e.g., residence time >100 ns in ATP-binding pockets) .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies in IC values (e.g., enzyme inhibition assays) may arise from:
- Assay Conditions: Variations in buffer pH (e.g., 7.4 vs. 6.8) or co-solvents (DMSO concentration ≤0.1%) .
- Cell Line Heterogeneity: Use isogenic cell lines and standardized protocols (e.g., MTT assay at 48h incubation) .
- Data Normalization: Apply Hill equation fitting to account for allosteric effects .
Advanced: What metabolic pathways and degradation products are observed?
- Phase I Metabolism: Oxidative cleavage of the azetidine ring by CYP3A4 generates a secondary amine intermediate, detectable via LC-MS/MS .
- Hydrolytic Degradation: The sulfonamide bond is stable in acidic conditions (pH 2–4) but hydrolyzes at pH >10, forming 4-chlorobenzenesulfonic acid .
- In Silico Tools: Use Meteor (Lhasa Ltd.) to predict urinary excretion of glucuronidated metabolites .
Basic: How to optimize purification and crystallization?
- Chromatography: Flash column chromatography with silica gel (ethyl acetate/hexane, 3:7) removes unreacted sulfonyl chloride .
- Crystallization: Slow evaporation from ethanol/water (9:1) yields needle-like crystals. Solvent polarity adjustments (e.g., adding diethyl ether) enhance crystal quality .
Advanced: How does the sulfonyl group influence chemical behavior?
- Electronic Effects: The –SO group withdraws electron density, increasing azetidine’s susceptibility to ring-opening nucleophiles (e.g., thiols) .
- Steric Effects: Ortho-chloro substituents on the phenyl ring hinder rotation, stabilizing a planar conformation critical for target binding .
Advanced: What in vitro models assess pharmacokinetic properties?
- Permeability: Caco-2 cell monolayers predict intestinal absorption (P >1 × 10 cm/s) .
- Plasma Stability: Incubate with human plasma (37°C, 24h); quantify parent compound via LC-MS to calculate half-life (>6h desired) .
- CYP Inhibition: Screen against CYP2D6 and CYP3A4 using fluorogenic substrates to assess drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
